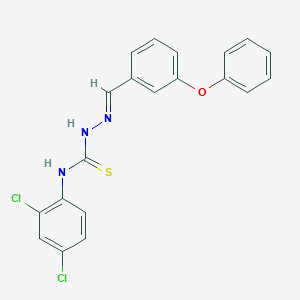![molecular formula C15H17ClN2OS B449354 N-{4-[4-(丁基)苯基]-1,3-噻唑-2-基}-2-氯乙酰胺 CAS No. 438457-11-5](/img/structure/B449354.png)
N-{4-[4-(丁基)苯基]-1,3-噻唑-2-基}-2-氯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.8g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学和环境研究
除草剂研究中的氯乙酰胺类化合物:氯乙酰胺类化合物,如与N-{4-[4-(丁基)苯基]-1,3-噻唑-2-基}-2-氯乙酰胺相关的化合物,在农业科学中被广泛应用,特别是作为除草剂。它们以抑制植物中超长链脂肪酸的合成而闻名,影响植物的生长和发育。氯乙酰胺类化合物的研究还探讨了它们在环境中的命运、降解途径以及各种修复技术的有效性,以减轻它们对环境的影响(Böger, Matthes, & Schmalfuss, 2000); (Mohanty & Jena, 2019)。
噻唑烷类化合物的药理活性:所讨论化合物中的噻唑烷环是药物化学中备受关注的核心组成部分,因为它存在于表现出多种药理活性的化合物中。噻唑烷类化合物已被研究用于其抗菌、抗炎、抗抽搐、抗疟疾、镇痛、抗HIV和抗癌性能。这突显了该化合物在新药物代理的开发中的潜力(Pandey, Singh, Sharma, & Kumar, 2011)。
化学合成和转化研究
- 化学合成和结构性质:含有噻唑和氯乙酰胺基团的化合物是化学研究的主题,重点关注它们的合成、结构性质和反应性。研究已经探讨了创新的合成途径、光谱表征以及这些化合物可能经历的新颖化学转化。这类研究提供了基础知识,有助于设计具有所需生物或化学性质的化合物,用于各种应用(Issac & Tierney, 1996)。
环境和毒理学研究
- 环境影响和毒理学评估:氯乙酰胺类化合物的环境持久性和潜在毒理效应,包括结构类似于N-{4-[4-(丁基)苯基]-1,3-噻唑-2-基}-2-氯乙酰胺的化合物,一直是环境科学研究的焦点。研究评估了降解途径、环境命运以及应对这些化学物质生态影响的修复策略的有效性。这类研究对于理解使用这类化合物的环境安全和监管方面至关重要(Bond, Huang, Templeton, & Graham, 2011)。
作用机制
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial in cellular signaling and metabolic pathways . The interaction between N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide and these enzymes involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. Furthermore, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide can alter gene expression by affecting transcription factors and epigenetic modifications, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can be mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to alterations in the epigenetic landscape of cells.
Temporal Effects in Laboratory Settings
The temporal effects of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, resulting in prolonged effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites. Additionally, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide can affect the levels of cofactors such as NADH and ATP, influencing cellular energy metabolism.
Transport and Distribution
The transport and distribution of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide can influence its activity and function, with higher concentrations observed in certain tissues and organelles.
Subcellular Localization
The subcellular localization of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Additionally, its presence in the cytoplasm can influence signaling pathways and metabolic processes.
属性
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVIHUIDOZMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449273.png)
![2-{4-nitrophenyl}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B449274.png)
![ethyl (4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B449275.png)
![2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B449276.png)
![N-{4-nitro-2-methylphenyl}-4-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-4-oxobutanamide](/img/structure/B449277.png)
![N'~1~,N'~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide](/img/structure/B449281.png)
![4-methoxy-N-[5-[(4-methoxybenzoyl)amino]-2-(phenyldiazenyl)phenyl]benzamide](/img/structure/B449282.png)
![N'-(bicyclo[2.2.1]hept-5-en-2-ylmethylene)-2-methyl-3-furohydrazide](/img/structure/B449283.png)

![N-(3-chlorophenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B449285.png)
![Methyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449287.png)

![2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B449290.png)
